伞形酮

描述

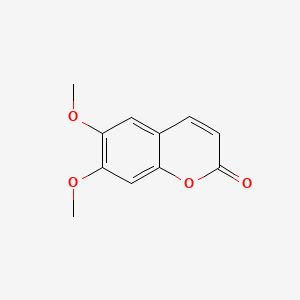

Scoparone, also known as 6,7-Dimethoxycoumarin, is a natural organic compound with the molecular formula C11H10O4 . It is found in the Chinese herb Artemisia scoparia and has been studied for its potential pharmacological properties including immunosuppression and vasorelaxation .

Synthesis Analysis

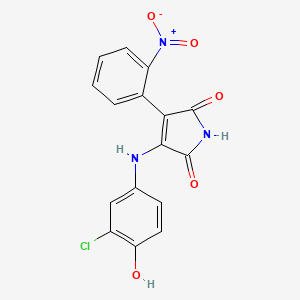

Scoparone has been chemically modified into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity . The synthesis of nineteen semi-synthetic 3-substituted scoparone analogues was reported, followed by their characterization using analytical methods such as NMR, HPLC, and HRMS .Molecular Structure Analysis

A comprehensive polymorph and cocrystal study for scoparone was conducted, in which a novel polymorph B and four cocrystals were obtained through solvent crystallization method . The scoparone polymorphs and cocrystals were characterized by powder X-ray diffraction and thermal analysis .Chemical Reactions Analysis

Scoparone has been chemically modified into semi-synthetic analogues featuring 3-substitution . The structure-activity relationship (SAR) study worked effectively for this particular scoparone 3-substitution .Physical And Chemical Properties Analysis

Scoparone has low solubility . A novel polymorph B of scoparone is more thermodynamically stable than form A, and exhibits lower maximum dissolution concentration than that of form A .科学研究应用

抗炎活性

伞形酮已被化学修饰成半合成类似物,用于抗炎活性 . 在一项研究中,合成了 19 种半合成的 3-取代伞形酮类似物,并筛选了它们降低炎症的能力 . 其中一些化合物在体外对 TNF- α 的结果比母体分子有所改善 .

胃保护功效

伞形酮衍生物在实验诱导的啮齿动物胃损伤中显示出胃保护功效 . 发现两种有效的胃保护伞形酮衍生物——5,6,7-三甲氧基香豆素和 6,7,8-三甲氧基香豆素,具有比标准药物雷贝拉米特更强的胃保护作用 .

神经精神药理学特征

伞形酮已被分析其神经精神药理学效应 . 它在东莨菪碱 PA 测试中显示出保护作用,其中胆碱能系统起主要作用 .

药代动力学特性

在正常大鼠和 ANIT 诱导的胆汁淤积大鼠中研究了伞形酮及其代谢产物东莨菪碱的药代动力学特性 . 研究结果表明,伞形酮的临床应用剂量应根据患者的肝功能进行调整 .

代谢机制

伞形酮的代谢机制已被研究 . 代谢组学技术已被用作 CMS 分类的一种强大工具 .

药物设计和诊断目的

包括伞形酮在内的香豆素已被研究其在药物设计以及荧光探针中的潜力 . 一些香豆素衍生物在前药的脱笼(药物释放)和诊断目的方面显示出巨大的潜力 .

体内

In vivo studies have been conducted to evaluate the effects of scoparone on various diseases and disorders. For example, in a study conducted in mice, scoparone was found to reduce blood glucose levels and improve insulin sensitivity. In another study, scoparone was found to reduce body weight and fat mass in obese mice. In a study conducted in rats, scoparone was found to reduce blood pressure and improve vascular endothelial function.

体外

In vitro studies have been conducted to evaluate the effects of scoparone on various cells and tissues. For example, in a study conducted in human endothelial cells, scoparone was found to reduce oxidative stress and improve cell viability. In another study, scoparone was found to reduce inflammation in human macrophages. In a study conducted in human cancer cells, scoparone was found to induce apoptosis and inhibit cell proliferation.

作用机制

Scoparone, a natural bioactive compound found in Artemisia capillaris, has been widely used in traditional Chinese medicine for its therapeutic effects . This article aims to provide an in-depth understanding of the mechanism of action of Scoparone.

Target of Action

Scoparone primarily targets the calcium signaling pathway in mites . It interacts with Calmodulin 1 (CaM1) and L-type Voltage-Gated Calcium Channel (L-VGCC) . These targets play a crucial role in the regulation of calcium ion flow, which is essential for various cellular processes .

Mode of Action

Scoparone activates the binding site of CaM1 located in the IQ domain of L-VGCC . This interaction triggers the calcium signaling pathway, leading to changes in the physiological functions of the mites .

Biochemical Pathways

Scoparone affects multiple biochemical pathways. It has been found to regulate key metabolic pathways associated with liver disease . It also influences the metabolism of glycerophospholipids, which are crucial for the progression of non-alcoholic steatohepatitis (NASH) . Furthermore, it inhibits the transforming growth factor-β (TGF-β)/Smad/Stat3 signaling pathway, thereby reducing liver fibrosis .

Pharmacokinetics

Scoparone is quickly absorbed and slowly eliminated . Its major primary metabolites are isoscopoletin and scopoletin . The pharmacokinetic parameters of Scoparone, such as area under the curve (AUC), half-life (t1/2), and maximum concentration (Cmax), were found to increase significantly in ANIT-induced cholestasis rats . This suggests that liver function can influence the bioavailability of Scoparone .

Result of Action

Scoparone exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties . It has been shown to alleviate liver injury and steatosis in NASH mice . Moreover, it suppresses liver cancer cell growth via the MAPK pathway .

Action Environment

The action of Scoparone can be influenced by environmental factors such as diet. For instance, it has been found to alleviate hepatic steatosis and injury induced by a high-fat diet . This suggests that the efficacy and stability of Scoparone can be affected by the dietary habits of the individual.

生物活性

Scoparone has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to possess antioxidant, anti-diabetic, and anti-obesity activities.

Biochemical and Physiological Effects

Scoparone has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor kappa-B (NF-κB), and peroxisome proliferator-activated receptors (PPARs). It has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.

实验室实验的优点和局限性

The main advantage of using scoparone in laboratory experiments is its low cost and easy availability. It is also relatively non-toxic and has been shown to have a variety of biological activities. However, it is important to note that the exact mechanism of action of scoparone is not yet fully understood, and further research is needed to fully elucidate its therapeutic effects.

未来方向

Future research should focus on elucidating the exact mechanism of action of scoparone, as well as its therapeutic effects in various diseases and disorders. Additionally, further studies should be conducted to evaluate the safety and efficacy of scoparone in humans. Other potential future directions include the development of novel formulations and delivery systems for scoparone, as well as the exploration of its potential synergistic effects with other natural compounds. Finally, further research should be conducted to evaluate the potential of scoparone as a chemopreventive agent.

属性

IUPAC Name |

6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFOGOEJLSQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152640 | |

| Record name | Scoparone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

120-08-1 | |

| Record name | Scoparone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoparone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5841PDT4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

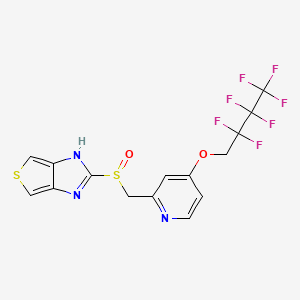

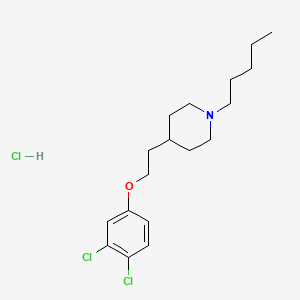

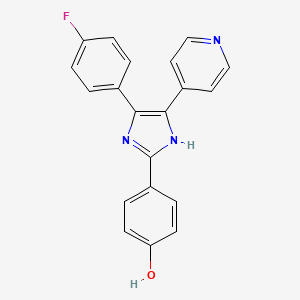

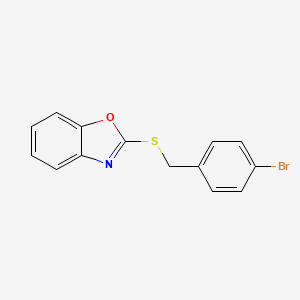

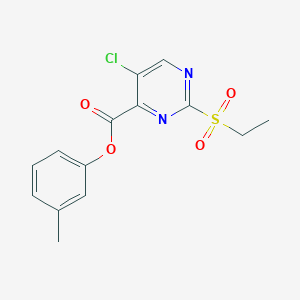

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B1681496.png)

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)